molecular formula C27H30N2O6 B12746570 N,N'-Methylenebis(p-isopropoxyphenylsuccinimide) CAS No. 115906-23-5

N,N'-Methylenebis(p-isopropoxyphenylsuccinimide)

Cat. No.: B12746570
CAS No.: 115906-23-5
M. Wt: 478.5 g/mol
InChI Key: JVMQJWJMRMLTDE-UHFFFAOYSA-N
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Description

N,N'-Methylenebis(p-isopropoxyphenylsuccinimide) is a bis-succinimide derivative characterized by a methylene-bridged diphenylene core substituted with isopropoxy groups. Such compounds are typically employed as crosslinkers in polymer chemistry or intermediates in pharmaceutical synthesis due to their rigid aromatic backbones and reactive imide groups . The isopropoxy substituents likely enhance solubility in organic matrices compared to non-alkylated analogs, as seen in similar systems .

Properties

CAS No.

115906-23-5

Molecular Formula

C27H30N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

1-[[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]methyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H30N2O6/c1-16(2)34-20-9-5-18(6-10-20)22-13-24(30)28(26(22)32)15-29-25(31)14-23(27(29)33)19-7-11-21(12-8-19)35-17(3)4/h5-12,16-17,22-23H,13-15H2,1-4H3

InChI Key

JVMQJWJMRMLTDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) typically involves the reaction of p-isopropoxyphenylsuccinimide with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two p-isopropoxyphenylsuccinimide molecules. The reaction conditions often include:

    Temperature: Moderate heating (around 70°C)

    Catalyst: Acidic catalyst such as hydrochloric acid

    Solvent: A suitable organic solvent like dichloromethane

Industrial Production Methods

In an industrial setting, the production of N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency, often involving:

  • Automated mixing and heating systems
  • Real-time monitoring of reaction conditions
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium
  • Reduction: Lithium aluminum hydride in anhydrous ether
  • Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation: Formation of carboxylic acids or ketones
  • Reduction: Formation of alcohols or amines
  • Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) has a wide range of applications in scientific research, including:

  • Chemistry: Used as a crosslinking agent in polymer chemistry to create stable, three-dimensional network structures.
  • Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to form stable complexes.
  • Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
  • Industry: Utilized in the production of advanced materials, such as hydrogels and nanocomposites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) involves its ability to form stable covalent bonds with various molecular targets. The methylene bridge allows for the formation of crosslinked structures, which can enhance the stability and functionality of the resulting materials. The compound can interact with proteins, enzymes, and other biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s isopropoxy groups likely improve organic solubility compared to unsubstituted analogs like N,N'-Methylenebis(acrylamide), which is water-soluble due to its polar acrylamide termini .
  • Higher molecular weight and aromaticity may elevate the melting point above 200°C, similar to Compound 35 .

Toxicological and Environmental Impact

  • N,N'-Methylenebis(urea) () and related bis-amides show moderate aquatic toxicity (e.g., LC₅₀ > 220 mg/L in fish), suggesting the target compound may require similar handling precautions .
  • Limited data exist for succinimide derivatives, but structural analogs like N-Phenylsuccinimide are classified as research chemicals with undefined toxicological profiles .

Biological Activity

N,N'-Methylenebis(p-isopropoxyphenylsuccinimide) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

N,N'-Methylenebis(p-isopropoxyphenylsuccinimide) belongs to the class of succinimides, which are cyclic imides derived from succinic acid. The synthesis typically involves the reaction of p-isopropoxyphenylsuccinimide with formaldehyde or related compounds under controlled conditions to form the methylene bridge between two succinimide moieties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar succinimide derivatives. For instance, a study focused on new derivatives synthesized through the Diels–Alder reaction demonstrated significant cytotoxic effects against various cancer cell lines, including K562 (leukemia), HeLa (cervical cancer), and others. These compounds exhibited high to moderate cytotoxicity and induced apoptosis, primarily through the activation of caspases, which are crucial mediators in apoptotic pathways .

The mechanism underlying the anticancer activity appears to involve:

  • Caspase Activation : Compounds similar to N,N'-Methylenebis(p-isopropoxyphenylsuccinimide) have been shown to activate caspases 3 and 7, indicative of apoptosis initiation .
  • Gene Expression Modulation : Microarray analysis revealed that these compounds upregulate pro-apoptotic genes while also affecting anti-apoptotic pathways associated with NF-kB signaling .
  • DNA Interaction : Some derivatives demonstrated DNA intercalating properties, suggesting a direct interaction with genetic material that could hinder cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activities for related succinimide compounds. For example, novel derivatives exhibited promising in vitro antifungal activities against several fungal strains, indicating potential applications in treating fungal infections .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Study Showed significant cytotoxicity against K562 and HeLa cells; induced apoptosis via caspase activation.
Antifungal Activity Assessment Demonstrated in vitro antifungal efficacy against multiple fungi; suggests potential for therapeutic use in infections.
Gene Expression Profiling Revealed modulation of genes involved in apoptosis; indicated dual action on both pro-apoptotic and anti-apoptotic pathways.

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